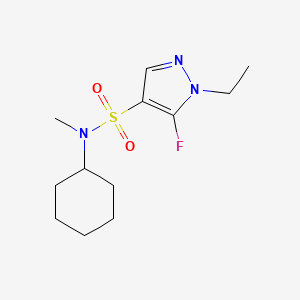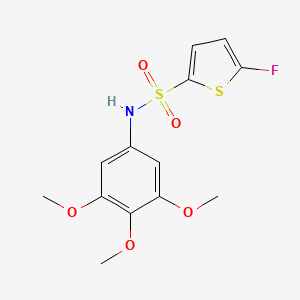![molecular formula C20H20N4O3 B10911683 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10911683.png)
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE is a complex organic compound that features a pyrazole ring, a phenethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole core . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents . The methyl group is usually added through alkylation reactions.
The phenethylbenzamide moiety can be synthesized separately and then coupled with the pyrazole derivative. This coupling often involves amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products .
Scientific Research Applications
4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
4-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE: Lacks the nitro group, which may affect its reactivity and biological activity.
4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE: Similar structure but with different substitution patterns on the pyrazole ring.
4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENYLACETAMIDE: Contains a phenylacetamide moiety instead of phenethylbenzamide, which may influence its properties.
Uniqueness
The presence of both the nitro and methyl groups on the pyrazole ring, along with the phenethylbenzamide moiety, makes 4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE unique.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H20N4O3/c1-15-13-19(24(26)27)22-23(15)14-17-7-9-18(10-8-17)20(25)21-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,25) |
InChI Key |
FOCUUAYFGFZLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10911601.png)
![N-benzyl-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911605.png)
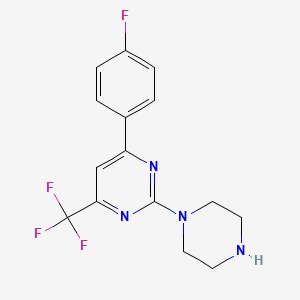
![1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10911615.png)
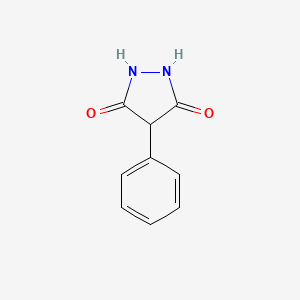
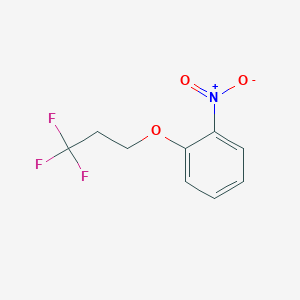
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10911639.png)

![3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B10911646.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911651.png)

